molecular formula C9H7BrF3N3 B8247047 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8247047
M. Wt: 294.07 g/mol
InChI Key: GQXXDFVYKUXRBC-UHFFFAOYSA-N
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Description

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a trifluoropropyl group, and a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 3,3,3-trifluoropropene with a brominated pyrazole derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific combination of a bromine atom, a trifluoropropyl group, and a pyrazolo[3,4-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-bromo-1-(3,3,3-trifluoropropyl)pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3N3/c10-8-3-6-4-15-16(7(6)5-14-8)2-1-9(11,12)13/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXXDFVYKUXRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN(C2=CN=C1Br)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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